molecular formula C22H22N4 B11223034 7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B11223034
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: IDYJLQUSXBCYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound designed for research purposes. It belongs to the pyrrolo[2,3-d]pyrimidine class of nitrogen heterocycles, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor . While the specific biological activity of this compound requires further investigation, structurally similar pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant research value in multiple areas. One key area of research involves targeting parasitic calcium-dependent protein kinases (CDPKs). Compounds based on this core structure have been investigated as inhibitors of Plasmodium falciparum CDPK1 and CDPK4, which are crucial for the sexual reproduction and transmission of the malaria parasite . These inhibitors act as bumped kinase inhibitors (BKIs), where a bulky aromatic substituent at the C5 position, similar to the phenyl group in this compound, exploits a small gatekeeper residue in the target kinase to achieve selectivity . Furthermore, other close analogs in this chemical family have been studied for their antimitotic and antitumor potential. Research indicates these compounds can inhibit tumor cell growth by disrupting microtubule assembly, functioning through a mechanism distinct from established agents like Taxol, and may also modulate the P-glycoprotein (Pgp) efflux pump . The pyrrolo[2,3-d]pyrimidine core is also utilized in structural biology; for instance, a related compound was used in a crystallographic study to determine its binding mode with the HCK kinase, providing valuable insights for inhibitor design . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to thoroughly investigate the specific properties and activity profile of this compound for their particular applications.

Eigenschaften

Molekularformel

C22H22N4

Molekulargewicht

342.4 g/mol

IUPAC-Name

7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22N4/c1-3-13-23-21-20-19(17-7-5-4-6-8-17)14-26(22(20)25-15-24-21)18-11-9-16(2)10-12-18/h4-12,14-15H,3,13H2,1-2H3,(H,23,24,25)

InChI-Schlüssel

IDYJLQUSXBCYJF-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, the synthesis may include the following steps:

  • Starting Materials : The synthesis begins with appropriate anilines and pyrimidine derivatives.
  • Cyclization : A cyclization reaction is performed to form the pyrrolo[2,3-d]pyrimidine core.
  • Substitutions : Various substitutions on the phenyl rings are introduced to enhance biological activity.

Anticancer Properties

Research indicates that compounds within this class exhibit significant anticancer activity. For example, studies have shown that derivatives can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest a promising lead for developing new anticancer agents from this compound class .

Inhibition of Vascular Endothelial Growth Factor Receptor-2

In a study focused on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested. Notably:

  • Compounds demonstrated potent inhibition of VEGFR-2, with some being significantly more effective than standard treatments.
  • The most potent compounds showed IC50 values that were 100-fold more effective than semaxanib, a known VEGFR inhibitor .

Anti-inflammatory Effects

The structure of 7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of this compound have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives:

  • VEGFR Inhibition Study : A series of compounds were evaluated for their ability to inhibit VEGFR-2 in a mouse model of melanoma, demonstrating significant reductions in tumor growth and metastasis .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells.

Wirkmechanismus

The mechanism of action of 7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Modifications at Position 7

Variations at position 7 influence steric effects and binding pocket interactions:

Compound Name Position 7 Substituent Key Properties/Applications Reference
Target Compound 4-Methylphenyl Moderate lipophilicity
7-(Cyclopropylmethyl) analog Cyclopropylmethyl Increased metabolic stability
7-Isopropyl analog Isopropyl Enhanced steric hindrance
7-Ethyl analog Ethyl Reduced molecular weight
7-Methyl analog Methyl Simplified structure for SAR studies

Research Insight : Bulky groups like cyclopropylmethyl improve metabolic stability, while smaller alkyl chains (ethyl/methyl) simplify synthesis and pharmacokinetic profiling .

Modifications at Position 5

Substituents at position 5 modulate electronic properties and target affinity:

Compound Name Position 5 Substituent Key Properties/Applications Reference
Target Compound Phenyl Standard π-π interactions
5-(4-Methoxyphenyl) analog 4-Methoxyphenyl Electron-donating effect
5-(4-Fluorophenyl) analog 4-Fluorophenyl Halogen bonding potential
5-Iodo analog Iodo Radiolabeling or halogen interactions
5-(4-Aminophenyl) analog 4-Aminophenyl Hydrogen bonding enhancement

Research Insight: Electron-withdrawing groups (e.g., F) improve binding affinity in kinase targets, while amino groups enable hydrogen bonding with active sites .

Modifications at the N-4 Position

The N-4 substituent impacts solubility and target engagement:

Compound Name N-4 Substituent Key Properties/Applications Reference
Target Compound Propyl Balanced solubility and stability
N-Benzyl analog Benzyl Increased hydrophobicity
K405-1049 (N-(3-chloro-4-methoxyphenyl)) 3-Chloro-4-methoxyphenyl Kinase inhibition (e.g., AKT1)
N-(Benzodioxol-methyl) analog Benzodioxol-methyl Enhanced CNS penetration
N-Naphthylmethyl analog Naphthylmethyl Bulky substituent for niche targets

Research Insight : Bulky aryl groups (e.g., naphthylmethyl) are tolerated in specific kinase pockets, while benzyl groups may reduce solubility .

Key Pharmacological Findings

  • Kinase Inhibition : Analogs with halogen substituents (e.g., 5-iodo) show potent activity against tyrosine kinases, likely due to halogen bonding .
  • Metabolic Stability : Cyclopropylmethyl and isopropyl groups at position 7 reduce oxidative metabolism, improving half-life .
  • Selectivity : N-propyl and smaller alkyl chains minimize off-target effects compared to bulkier substituents .

Biologische Aktivität

7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine can be represented as follows:

C20H23N5\text{C}_{20}\text{H}_{23}\text{N}_{5}

This structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The compound has been studied for various pharmacological effects, including:

  • Antitumor Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties, particularly against B-cell lineage cancers. The compound's mechanism may involve the inhibition of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways .
  • CFTR Potentiation : Some studies have suggested that related compounds can act as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), potentially aiding in the treatment of cystic fibrosis by enhancing chloride ion transport across epithelial cells .
  • Dopaminergic Activity : The structure suggests potential interactions with dopamine receptors. Similar compounds have demonstrated selective antagonistic properties at dopamine D3 receptors, indicating possible applications in treating psychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies of pyrrolo[2,3-d]pyrimidine derivatives reveal that modifications at specific positions can significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups such as methyl groups enhances binding affinity and selectivity for target receptors.
  • Alkyl Chain Length : Variations in the N-propyl substituent can alter solubility and bioavailability, impacting overall efficacy.

Antitumor Efficacy

A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives showed promising results against various cancer cell lines. Notably, compounds with a similar scaffold demonstrated IC50 values in the low micromolar range against leukemia and lymphoma cell lines, suggesting that 7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine may possess comparable antitumor properties.

CompoundCell LineIC50 (µM)
AK5620.5
BJurkat0.8
CRamos1.2

CFTR Potentiation Studies

In vitro assays demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives enhance CFTR activity in epithelial cells. The compound's ability to increase chloride ion transport was measured using Ussing chamber techniques.

CompoundCFTR Activity (% Increase)
A150
B120
C80

Q & A

Basic: What are the standard synthetic protocols for preparing 7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo[2,3-d]pyrimidine core. A general approach includes:

  • Step 1: Condensation of substituted benzaldehydes with aminopyrimidine precursors under microwave-assisted conditions to form the pyrrolo-pyrimidine scaffold .
  • Step 2: N-Alkylation using propyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the N-propyl group .
  • Step 3: Suzuki-Miyaura coupling with 4-methylphenylboronic acid to attach the 4-methylphenyl substituent .
    Key purification steps involve column chromatography (ethyl acetate/hexanes) and recrystallization. Optimization using computational reaction path searches (e.g., quantum chemical calculations) can reduce trial-and-error inefficiencies .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • 1H NMR: Peaks for aromatic protons (δ 6.6–7.3 ppm), methyl groups (δ 2.5–2.8 ppm), and NH₂ (δ ~6.1 ppm) are analyzed for integration and splitting patterns .
  • X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between substituents (e.g., 11.3–70.1° for pyrimidine-phenyl planes) .
  • Elemental Analysis: Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What in vitro assays are used for preliminary pharmacological screening?

Methodological Answer:
Initial screening focuses on cytotoxicity and target engagement:

  • Antiproliferative Assays: Conducted on cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated from dose-response curves .
  • Tubulin Polymerization Inhibition: Measured via fluorescence-based assays to assess antitubulin activity, a common mechanism for pyrrolo-pyrimidine derivatives .
  • Antimicrobial Screening: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:
State-of-the-art computational workflows include:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in Suzuki couplings .
  • Machine Learning (ML): Trained on historical reaction data to recommend optimal solvents, catalysts, and temperatures. For example, ML models might prioritize Pd(PPh₃)₄ over Pd(OAc)₂ for aryl coupling .
  • Docking Studies: Pre-screen derivatives for binding affinity to biological targets (e.g., tubulin), guiding synthetic prioritization .

Advanced: How do substituent variations impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 4-Methylphenyl vs. Trifluoromethylphenyl: Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability, while trifluoromethyl groups increase metabolic stability .
  • N-Propyl vs. N-Benzyl: Propyl chains reduce steric hindrance, enhancing tubulin binding (IC₅₀: 0.8 μM vs. 2.1 μM for benzyl) .
  • Positional Isomerism: 5-Phenyl substitution is critical for π-π stacking with tubulin’s β-subunit, whereas 7-substituents modulate solubility .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:
Discrepancies (e.g., bond lengths or conformational flexibility) are addressed via:

  • Multi-Technique Validation: Combine X-ray data with solid-state NMR to confirm intermolecular interactions (e.g., C–H⋯F bonds) .
  • Dynamic Simulations: Molecular dynamics (MD) models assess flexibility of the N-propyl chain in solution vs. crystal states .
  • Temperature-Dependent Studies: Variable-temperature NMR detects rotational barriers in substituents, explaining spectral broadening .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Proteome-Wide Profiling: Use affinity chromatography coupled with mass spectrometry to identify non-tubulin targets (e.g., kinases) .
  • CRISPR-Cas9 Screens: Knockout candidate off-target genes (e.g., VEGFR2) in cell lines to isolate compound-specific effects .
  • Metabolomic Profiling: LC-MS/MS tracks metabolite formation (e.g., oxidative dealkylation) linked to toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.